Macrocyclic tripeptide motif
Description
Properties
Molecular Formula |
C36H45N9O8 |
|---|---|
Molecular Weight |
731.8 g/mol |
IUPAC Name |
N-[(3R,7Z,9R,12S,16R,19R)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide |
InChI |
InChI=1S/C36H45N9O8/c37-36(38)39-16-4-8-26-31(49)34(52)44-27(19-22-6-2-1-3-7-22)32(50)42-24(18-23-10-13-25(47)14-11-23)12-15-30(48)40-20-28(41-21-46)35(53)45-17-5-9-29(45)33(51)43-26/h1-3,6-7,10-15,21,24,26-29,47H,4-5,8-9,16-20H2,(H,40,48)(H,41,46)(H,42,50)(H,43,51)(H,44,52)(H4,37,38,39)/b15-12-/t24-,26+,27-,28+,29+/m0/s1 |
InChI Key |
CDWXSPKJKIUEQF-SMUYMMTFSA-N |
Isomeric SMILES |
C1C[C@@H]2C(=O)N[C@@H](C(=O)C(=O)N[C@H](C(=O)N[C@@H](/C=C\C(=O)NC[C@H](C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)C(=O)NC(C(=O)NC(C=CC(=O)NCC(C(=O)N2C1)NC=O)CC3=CC=C(C=C3)O)CC4=CC=CC=C4)CCCN=C(N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of macrocyclic tripeptides typically involves the cyclization of linear peptides. Common methods include:
Lactam Formation: This involves the formation of an amide bond between the amino and carboxyl termini of the peptide.
Azide-Alkyne Cycloadditions: This click chemistry approach is used to form triazole linkages within the peptide.
Ring-Closing Metathesis: This method uses a catalyst to form a carbon-carbon double bond within the peptide.
Industrial Production Methods: Industrial production of macrocyclic tripeptides often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, followed by cyclization on a solid support .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP), dithiothreitol (DTT).
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products:
Oxidation: Formation of disulfide-bridged macrocycles.
Reduction: Linear peptides with free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
Drug Development
Macrocyclic tripeptides are increasingly being explored as potential therapeutics for various diseases, including cancer and infectious diseases. Their ability to bind to macromolecular targets with high specificity allows them to modulate biological pathways effectively.
- Case Study: SARS-CoV-2 Main Protease Inhibitors
A study reported the development of potent inhibitors targeting the SARS-CoV-2 main protease using cyclic γ-amino acids incorporated into thioether-macrocyclic peptides. One notable compound exhibited a half-maximal inhibitory concentration of 50 nM, demonstrating significant potential in antiviral drug development .
Molecular Probes
In biological research, macrocyclic tripeptides serve as molecular probes to study protein-protein interactions. Their structural features enable them to mimic natural ligands, facilitating insights into complex biological processes.
- Example: Protein Interaction Studies
Macrocyclic peptides have been utilized to investigate interactions between proteins involved in signaling pathways, aiding in the understanding of cellular mechanisms and disease progression .
Catalysis and Material Science
These compounds are also employed as catalysts and ligands in chemical reactions due to their unique structural properties. Their ability to stabilize transition states can enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of macrocyclic tripeptides involves their ability to bind to specific protein targets with high affinity and selectivity. This binding can inhibit or modulate the activity of the target protein, leading to therapeutic effects . The molecular targets often include enzymes, receptors, and other proteins involved in critical biological pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Features
Table 2: Pharmacological and Physicochemical Properties
Key Research Findings
Structural Advantages of Tripeptide Macrocycles
- Conformational Preorganization : The Pro-DPro motif in AGRP-mimetics enforces β-hairpin turns, mimicking native protein loops and enhancing receptor binding .
- Stereochemical Diversity : Triazole-containing tripeptides (e.g., from ) achieve high stereochemical diversity via three stereogenic centers, critical for optimizing bioactivity .
- Medium-Ring Exceptions : Copper-catalyzed cyclization of tripeptides (e.g., 7d → 8d) yields medium-sized rings (9–11 atoms), challenging the traditional ≥12-atom definition but retaining macrocycle-like stability .
Comparative Limitations
- Synthetic Complexity : Tripeptide macrocycles require precise cyclization (e.g., intramolecular click chemistry) to avoid oligomerization, whereas pentapeptides benefit from longer linear precursors for cyclization .
- Scope of Targets: Non-peptidic macrocycles (e.g., erythromycin) exhibit broader antibiotic activity, while tripeptides are niche in targeting specific receptors (e.g., integrins, MC4R) .
Emerging Innovations
- Mechanochemical Cyclization: Solvent-free, chloride-templated methods achieve high yields (53–73%) for pentapeptides/hexapeptides, suggesting adaptability for tripeptides .
Chemical Reactions Analysis
Pd-Catalyzed C(sp²)–H Olefination
Pd(II)-catalyzed late-stage macrocyclization enables efficient peptide cyclization with superior yields compared to conventional methods. For example:
| Substrate | Ring Size | Pd-Catalyzed Yield | Conventional Yield | Source |
|---|---|---|---|---|
| Tripeptide 6b | 17-membered | 65% (isolated) | 12% (isolated) | |
| Tripeptide 6g | 19-membered | 43% (isolated) | – |
This method avoids epimerization and accommodates unactivated alkenes, as shown in the synthesis of 7g and 7h . Structural validation via X-ray crystallography confirmed E-configuration olefins .
Build/Couple/Pair (B/C/P) Approach
This strategy combines stereochemical diversity with scaffold diversification:
-
Build : Azido-amine and alkyne-acid building blocks are synthesized.
-
Couple : Tripeptides form via amide bond formation.
-
Pair : Intramolecular 1,3-dipolar cycloaddition generates macrocycles (Fig. 1A) .
Key challenges include maintaining stereochemical integrity and achieving regioselective triazole formation .
Solid-Phase Macrocyclization
On-resin cyclization efficiency depends on peptide sequence and reaction conditions:
-
A tripeptide (-Ile-Asp-Ser-β-HSer-Pro-Leu-Asn-) yielded 1% macrocycle under standard conditions vs. 36% under high dilution .
-
Lysine side-chain-mediated cyclization achieved 65% yield via simultaneous deprotection and cleavage .
Conformational Effects on Reactivity
Macrocyclic tripeptides adopt distinct conformations that dictate chemical behavior:
Methyl Group Positioning
Introducing a methyl group at the (S)-position in 16-membered AGF macrocycles shifted conformational equilibrium from γ′-turns to α/β-turn mixtures (Fig. 4B) . VT-NMR and MD simulations revealed hydrogen bonding patterns and solvent exposure .
Ring Size and Strain
Macrocyclization efficiency correlates with ring strain and entropic factors:
| Ring Size (n) | Rate Constant (k<sub>intra</sub>, s⁻¹) | Yield (%) | Effective Molarity (EM, M) |
|---|---|---|---|
| 4 | 6 × 10² | 100 | 2.1 × 10³ |
| 7 | 1.1 × 10⁻⁴ | 13 | 3.9 × 10⁻⁴ |
| 20 | 3.1 × 10⁻³ | 77 | 1.1 × 10⁻² |
Smaller rings (n=4–6) exhibit high EM due to reduced entropy loss, while larger rings (n≥11) regain stability through transannular interactions .
Transannular Reactions
Macrocyclic tripeptides undergo intramolecular reactions due to proximity effects:
Cyclol Formation
Spontaneous cyclization of tripeptides (e.g., GFP chromophore analogs) involves backbone amide rearrangements (Fig. 6A) . Acidic conditions promote cyclol-mediated condensations, as seen in chlorocatechelin A .
Diels-Alder Cyclizations
Porco et al. demonstrated base-mediated transannular Diels-Alder reactions in macrocyclic bis-lactams, yielding bicyclic frameworks (Fig. 7C) . Such reactions are conformationally driven and sensitive to storage conditions .
Template Effects
Bulky N-protecting groups (e.g., tosyl, nosyl) restrict rotational freedom, lowering entropy penalties. Li⁺/Cs⁺ templates improved macrocyclization yields by 75% for polyaza macrocycles .
Solvent and Catalysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
